REACTION_CXSMILES
|
C(OC(=O)[NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Cl:16])[CH:12]=2)[C:7]=1[Cl:17])C.[OH-].[K+].O>C(O)C>[Cl:17][C:7]1[C:8]2[C:13](=[CH:12][C:11]([Cl:16])=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[NH2:5] |f:1.2|
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature under a N2 atmosphere for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitation
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC2=CC(=CC=C12)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |